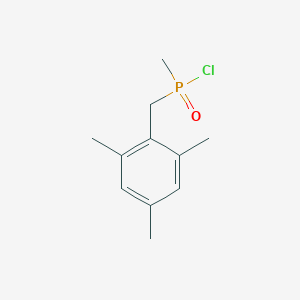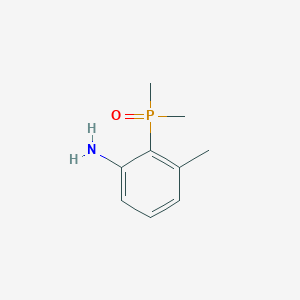
2-(Dimethylphosphinyl)-3-methylbenzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylphosphinyl)-3-methylbenzenamine is an organic compound with the molecular formula C8H12NOP. It is also known as (2-Aminophenyl)dimethylphosphine oxide. This compound is characterized by the presence of a dimethylphosphinyl group attached to a benzene ring, which also bears an amine group. The unique structure of this compound makes it an effective ligand in transition metal catalysis, facilitating various catalytic reactions such as cross-coupling and polymerization .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylphosphinyl)-3-methylbenzenamine typically involves the reaction of 3-methylbenzenamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-(Dimethylphosphinyl)-3-methylbenzenamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Dimethylphosphinyl)-3-methylbenzenamine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
作用機序
The mechanism of action of 2-(Dimethylphosphinyl)-3-methylbenzenamine involves its role as a ligand in catalytic processes. The dimethylphosphinyl group coordinates with transition metals, forming stable complexes that facilitate various catalytic reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates, making the compound an effective catalyst in industrial and laboratory settings .
類似化合物との比較
Similar Compounds
Dimethylphenylphosphine: An organophosphorus compound with a similar structure but lacks the amine group.
Triphenylphosphine: Another phosphine compound used in catalysis but with three phenyl groups instead of dimethylphosphinyl.
Uniqueness
2-(Dimethylphosphinyl)-3-methylbenzenamine is unique due to the presence of both the dimethylphosphinyl and amine groups, which provide distinct reactivity and coordination properties. This dual functionality makes it a versatile ligand in various catalytic processes, distinguishing it from other similar compounds .
特性
分子式 |
C9H14NOP |
|---|---|
分子量 |
183.19 g/mol |
IUPAC名 |
2-dimethylphosphoryl-3-methylaniline |
InChI |
InChI=1S/C9H14NOP/c1-7-5-4-6-8(10)9(7)12(2,3)11/h4-6H,10H2,1-3H3 |
InChIキー |
PACWFZXCBKIOLS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)P(=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


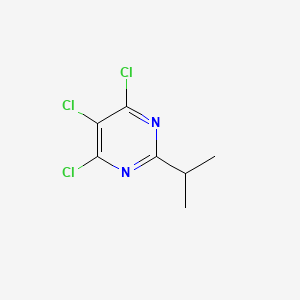
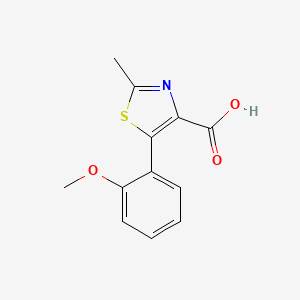
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridine-4-carbonitrile](/img/structure/B13923379.png)
![4-(4-Methylpiperazin-1-yl)-5,6-diphenylfuro[2,3-d]pyrimidine](/img/structure/B13923389.png)
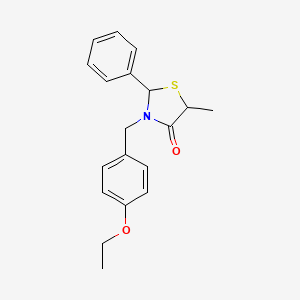
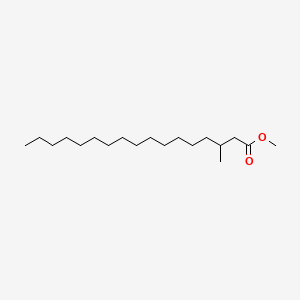
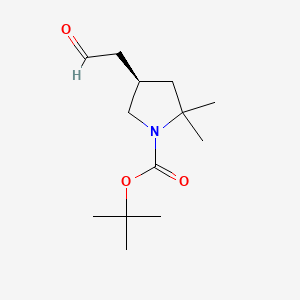
![[4-(2-Cbz-aminoEthyl)phenyl]aceticacid](/img/structure/B13923431.png)
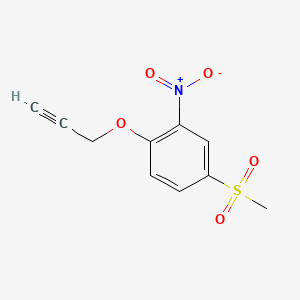
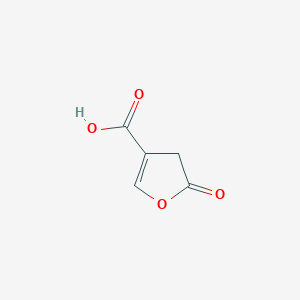

![6-Butyl-8-oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13923448.png)

